molecular formula C22H20N2O6S B6568472 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946258-22-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B6568472
CAS RN: 946258-22-6
M. Wt: 440.5 g/mol
InChI Key: CZWZTYHESYNRDO-UHFFFAOYSA-N
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Description

“N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound . It is composed of a furan-2-carbonyl group attached to a tetrahydroquinoline, which is further linked to a dihydrobenzodioxine sulfonamide .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of acyl chlorides with heterocyclic amine derivatives . For instance, furan-based derivatives have been synthesized by reacting oxazolone with methanol in the presence of triethyl amine .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a furan ring (a five-membered aromatic ring with an oxygen atom), a tetrahydroquinoline (a nitrogen-containing heterocyclic compound), and a dihydrobenzodioxine (a seven-membered ring with two oxygen atoms) linked by carbonyl and sulfonamide groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the furan, tetrahydroquinoline, and dihydrobenzodioxine moieties, as well as the carbonyl and sulfonamide groups. Furan compounds are known to undergo a variety of reactions, including nucleophilic additions, condensation reactions, oxidations, and reductions .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents using furan-related compounds. These agents play a crucial role in combating microbial resistance, which is a global concern . Notably, the compound has potential antibacterial activity against both gram-positive and gram-negative bacteria.

Anti-Cancer Properties

Furan-based molecules have diverse biological applications, including anticancer effects. While specific studies on the compound are limited, furan derivatives have encouraged the development of new drug agents. Further research could explore its potential as an anticancer agent .

Other Potential Applications

Beyond the mentioned fields, furan compounds have been explored for their anti-protozoal, antiviral, anti-anxiolytic, and anti-aging properties. However, specific data on our compound remains elusive .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. Furan-based compounds have been studied for their potential as anticancer agents , suggesting that this compound could also be investigated in this context.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c25-22(20-4-2-10-28-20)24-9-1-3-15-13-16(5-7-18(15)24)23-31(26,27)17-6-8-19-21(14-17)30-12-11-29-19/h2,4-8,10,13-14,23H,1,3,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWZTYHESYNRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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